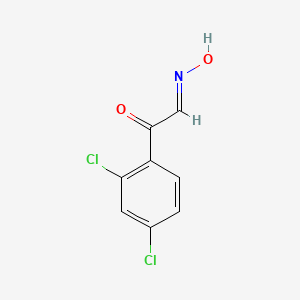
N-cyclooctyl-2-thiophenecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene carboxamide derivatives involves several steps, including the reaction of thiophene-2-carbonyl chloride with different amines. For example, the synthesis of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives involves the reaction with aryl substituents, followed by characterization using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy (Özer et al., 2009).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using X-ray crystallography, revealing details such as the chair conformation of the cyclohexane ring and specific intramolecular hydrogen bonding patterns that stabilize the molecular conformation (Özer et al., 2009).
Chemical Reactions and Properties
Thiophene carboxamide derivatives participate in various chemical reactions, leading to the formation of novel compounds. For instance, thiophene-3-carboxamides bearing allyl or benzyl substituents undergo dearomatising cyclisation upon treatment with LDA, transforming the dearomatised products into pyrrolinones, azepinones, or partially saturated azepinothiophenes (Clayden et al., 2004).
Physical Properties Analysis
The physical properties of thiophene carboxamide derivatives, including melting points, solubility, and crystal structure, are determined using various analytical techniques. The crystal structure analysis reveals the spatial arrangement of atoms within the compound and the conformation of molecular structures (Saeed et al., 2011).
Aplicaciones Científicas De Investigación
Dearomatising Rearrangements and Cyclisations
Dearomatising Rearrangements : Thiophene carboxamides undergo dearomatising cyclisation when treated with lithiated agents, leading to the formation of pyrrolinones, azepinones, or partially saturated azepinothiophenes, illustrating their utility in synthesizing complex nitrogen-containing cycles (Clayden et al., 2004).
Catalytic Applications and Material Synthesis
Selective Hydrogenation : The synthesis of cyclohexanone, an important polyamide intermediate, has been achieved through the selective hydrogenation of phenol derivatives using a palladium catalyst supported on mesoporous graphitic carbon nitride, highlighting the catalytic potential of thiophene-related compounds (Wang et al., 2011).
Synthetic Methodologies for Heterocyclic Compounds
Iodine-Mediated Cyclization : The iodine-mediated oxidative desulfurization promoted cyclization of N-2-pyridylmethyl thioamides provides an efficient method for the preparation of 2-azaindolizines and their fluorescent derivatives, showcasing the versatility of thiophene carboxamide derivatives in synthesizing fluorescent compounds (Shibahara et al., 2006).
Electrochemical Synthesis of Heterocycles
Flow Electrolysis Cell Synthesis : Electrochemical dehydrogenative cyclization of N-benzyl thioamides in a flow electrolysis cell offers a metal- and oxidizing agent-free approach to synthesizing functionalized 1,3-benzothiazines, demonstrating an eco-friendly synthesis route for S-heterocycles (Huang & Xu, 2019).
Extraction and Recovery of Precious Metals
Palladium(II) Recovery : Tertiary thioamide derivatives have been explored for the recovery of palladium(II) from complex chloride solutions, evidencing the applicability of thiophene carboxamide derivatives in metal recovery processes (Ortet & Paiva, 2015).
Propiedades
IUPAC Name |
N-cyclooctylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c15-13(12-9-6-10-16-12)14-11-7-4-2-1-3-5-8-11/h6,9-11H,1-5,7-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDZNLWERBFFRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001330145 | |
| Record name | N-cyclooctylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001330145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49725700 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclooctylthiophene-2-carboxamide | |
CAS RN |
329220-95-3 | |
| Record name | N-cyclooctylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001330145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B5539698.png)
![2-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperidinyl}ethyl)morpholine dihydrochloride](/img/structure/B5539704.png)






![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5539744.png)
![N-[2-(dimethylamino)-4-quinolinyl]tricyclo[3.3.1.0~3,7~]nonane-1-carboxamide](/img/structure/B5539770.png)
![4-methyl-6-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,3-benzothiazol-2-amine](/img/structure/B5539771.png)


![N-isopropyl-2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5539797.png)